molecular formula C9H9N3O2S2 B12978379 3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid

3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid

Cat. No.: B12978379
M. Wt: 255.3 g/mol
InChI Key: XIMRMYCWQGSPAF-UHFFFAOYSA-N
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Description

3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolopyrimidine coreThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolopyrimidines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of protein kinases or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
  • 3-((5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid

Uniqueness

3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid is unique due to its specific thiazolopyrimidine core structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

3-[(2-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C9H9N3O2S2/c1-5-12-7-8(15-3-2-6(13)14)10-4-11-9(7)16-5/h4H,2-3H2,1H3,(H,13,14)

InChI Key

XIMRMYCWQGSPAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=CN=C2SCCC(=O)O

Origin of Product

United States

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